molecular formula C34H34N2O8 B12601097 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine

5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine

Cat. No.: B12601097
M. Wt: 598.6 g/mol
InChI Key: LVHXICIDKOYPHH-PBAMLIMUSA-N
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Description

5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine (CAS 869355-28-2) is a modified nucleoside critical for synthesizing oligonucleotides with enhanced stability and functionality. Its structure features:

  • 5'-O-(4,4'-dimethoxytrityl) (DMT) group: Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling stepwise elongation .
  • 2'-O-methyl modification: Increases RNA duplex stability and nuclease resistance, making it valuable for therapeutic RNA constructs .

This compound is widely used in research targeting viral diseases, cancer, and genetic disorders due to its ability to stabilize RNA and modulate gene expression . Its molecular formula is C₃₀H₃₀N₂O₇, with a molecular weight of 530.57 .

Properties

Molecular Formula

C34H34N2O8

Molecular Weight

598.6 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1

InChI Key

LVHXICIDKOYPHH-PBAMLIMUSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

Preparation Methods

Protection of Uridine

The uridine molecule is initially protected to prevent unwanted reactions during subsequent steps. The dimethoxytrityl chloride is commonly used for this purpose.

Introduction of the Propynyl Group

The introduction of the 1-propynyl group can be achieved through various methods, including:

  • Sonogashira Coupling : A palladium-catalyzed reaction that allows for the introduction of alkyne groups.

Methylation of the 2'-Hydroxyl Group

The methylation step involves converting the 2'-hydroxyl group into a methoxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Purification

After the synthesis, purification is essential to isolate the desired product from by-products and unreacted materials. Common methods include:

Summary of Synthetic Steps

Step Description Reagents Conditions
1 Protection of uridine Dimethoxytrityl chloride Inert atmosphere, low temperature
2 Introduction of propynyl group Palladium catalyst, propyne Sonogashira reaction conditions
3 Methylation Methyl iodide or dimethyl sulfate Basic conditions
4 Purification Column chromatography Gradient elution

Reaction Conditions

The reaction conditions are critical for successful synthesis and include:

Industrial Production Methods

For large-scale production, automated synthesizers are typically employed to ensure efficiency and consistency in product quality. The same synthetic routes are adapted for industrial settings but may involve modifications to accommodate larger volumes and continuous processes.

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:

    Oxidation: The 1-propynyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

RNA Interference and Gene Silencing

One of the primary applications of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine is in the development of short interfering RNAs (siRNAs) for gene silencing. The incorporation of the 5-propynyl modification into siRNA constructs has been shown to improve thermal stability, which is critical for maintaining the integrity of RNA duplexes during cellular processes.

Case Study: Stability and Activity of siRNAs

A study demonstrated that siRNAs containing 5-propynyl modifications exhibited increased thermal stability, with melting temperatures rising by approximately 1.3–1.8°C per modification depending on the position within the RNA strand. However, while these modifications enhanced stability, they also presented challenges in gene silencing efficacy, particularly when located at the 5' end of the guide strand, which negatively impacted RNA interference activity despite improved stability .

Antisense Oligonucleotides

The compound is also utilized in the design of antisense oligonucleotides (ASOs), which are designed to bind complementary RNA sequences and modulate gene expression. The 2'-O-methyl modification contributes to increased resistance to nuclease degradation, thereby enhancing the therapeutic potential of ASOs.

Research Insights

Recent research has indicated that ASOs containing 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine show improved cellular uptake and reduced off-target effects compared to unmodified oligonucleotides. This modification allows for more precise targeting of mRNA, leading to effective gene knockdown strategies in various disease models .

Therapeutic Applications in Viral Infections

The compound has potential applications in antiviral therapies, particularly against RNA viruses. By modifying nucleoside analogs with propynyl groups, researchers aim to develop inhibitors that can effectively disrupt viral replication processes.

Example: Influenza Virus Detection

In a recent patent application, researchers explored using modified nucleosides, including those similar to 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine, for developing primers and probes for detecting influenza B viruses. These modifications enhance the specificity and sensitivity of diagnostic assays, facilitating better detection methods in clinical settings .

Chemical Synthesis and Characterization

The synthesis of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine involves complex chemical processes that ensure high purity and yield. The compound is synthesized using standard phosphitylation procedures, followed by protective group strategies to maintain stability during reactions.

Synthesis Overview

  • Step 1: Protection of the 5' hydroxyl group using dimethoxytrityl chloride.
  • Step 2: Introduction of the propynyl group at the 5 position through appropriate coupling reactions.
  • Step 3: Final deprotection steps to yield the active nucleoside ready for further biological applications .

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine and related nucleosides:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
5'-O-(DMT)-5-(1-propynyl)-2'-O-methyluridine 5-propynyl, 2'-O-methyl, 5'-DMT C₃₀H₃₀N₂O₇ 530.57 RNA therapeutics, antisense oligonucleotides
5'-O-DMT-5-fluoro-2'-O-methyluridine 5-fluoro, 2'-O-methyl, 5'-DMT C₃₁H₃₁FN₂O₈ 578.59 Antiviral research (RNA viruses)
5'-O-DMT-2'-O-methyluridine 2'-O-methyl, 5'-DMT C₃₂H₃₄N₂O₈ 560.59 siRNA synthesis, nuclease resistance
5'-O-DMT-5-vinyl-2'-deoxyuridine 5-vinyl, 2'-deoxy, 5'-DMT C₃₁H₃₂N₂O₇ 544.60 DNA probes, crosslinking studies
5'-O-DMT-5-iodo-2'-deoxyuridine 5-iodo, 2'-deoxy, 5'-DMT C₃₁H₃₁IN₂O₇ 670.50 Radiolabeling, click chemistry

Key Comparative Findings

Substituent Effects on Stability and Binding
  • 5-Propynyl vs.
  • 2'-O-methyl vs. 2'-Deoxy : The 2'-O-methyl group confers greater RNA duplex stability (ΔTm +1–3°C) and nuclease resistance compared to deoxyribose, making it superior for therapeutic RNA .

Biological Activity

5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine (referred to as DMTr-1-propynyl-2'-OMe-uridine) is a modified nucleoside that has attracted attention for its potential applications in molecular biology and therapeutic development. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

DMTr-1-propynyl-2'-OMe-uridine is characterized by the following structural features:

  • 5'-Dimethoxytrityl group : This protects the 5' hydroxyl group, facilitating oligonucleotide synthesis.
  • 1-propynyl modification : This alkyne group can participate in various chemical reactions, including click chemistry.
  • 2'-O-methyl group : This modification enhances stability against nucleases and improves binding affinity.

The synthesis typically involves solid-phase methods where the nucleoside is assembled stepwise on a polymer support, followed by deprotection steps to yield the final product. The use of dimethoxytrityl (DMTr) as a protecting group is common due to its ease of removal under acidic conditions.

1. Incorporation into RNA

Research indicates that DMTr-1-propynyl-2'-OMe-uridine can be effectively incorporated into RNA strands by T7 RNA polymerase. Its modified structure allows for enhanced stability and resistance to degradation by exonucleases, making it a valuable building block for therapeutic RNA applications .

2. Antiviral Properties

Preliminary studies suggest that this modified nucleoside exhibits antiviral activity. It has been evaluated against various RNA viruses, showing potential in inhibiting viral replication through interference with viral RNA synthesis. The presence of the propynyl group may enhance its interaction with viral polymerases .

3. Case Studies

A notable study evaluated the use of DMTr-1-propynyl-2'-OMe-uridine in the development of RNA-based therapeutics targeting specific diseases. In vitro experiments demonstrated that oligonucleotides containing this modified nucleoside exhibited improved binding affinity to target mRNA sequences compared to unmodified counterparts, leading to enhanced silencing effects in gene expression studies .

Research Findings

Recent findings highlight the following key points regarding the biological activity of DMTr-1-propynyl-2'-OMe-uridine:

Study FocusFindings
RNA StabilityIncreased resistance to RNase degradation compared to unmodified uridine .
Antiviral EfficacySignificant reduction in viral load in cell cultures infected with RNA viruses .
Gene Silencing EfficiencyEnhanced target mRNA binding leading to improved silencing outcomes .

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